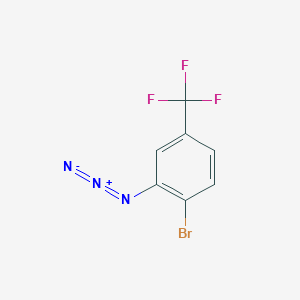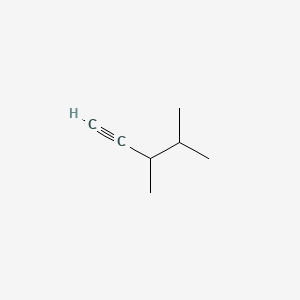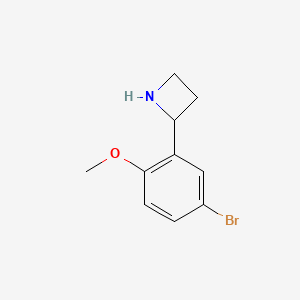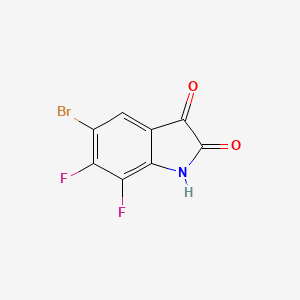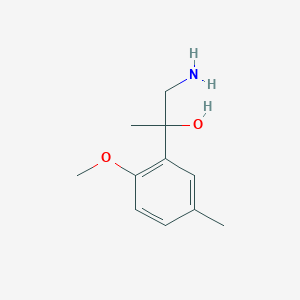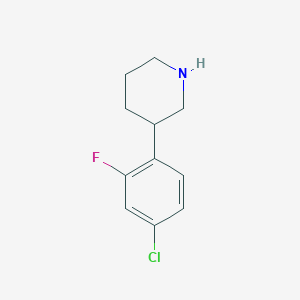
1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene is an organic compound that belongs to the class of bromobenzene derivatives. These compounds are characterized by the presence of bromine atoms attached to a benzene ring, which is further substituted with various alkyl or alkoxy groups. The presence of bromine atoms makes these compounds highly reactive and useful as intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene typically involves halogenation reactions. One common method is the Friedel-Crafts reaction, which is a classic method for attaching alkyl or acyl groups to aromatic rings. For instance, the synthesis of similar compounds involves using bromobenzene, n-pentoyl chloride, and hydrazine hydrate as starting materials, followed by a Wolff-Kishner-Huang reduction to yield the final product with high purity.
Industrial Production Methods
Industrial production methods for bromobenzene derivatives often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, forming aryllithium species, which are useful intermediates in coupling reactions.
Oxidation: Similar compounds undergo oxidation to form products like 4′-bromoacetophenone.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like organolithium compounds are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Electrophilic Aromatic Substitution: Reagents like bromine (Br₂) with a catalyst such as iron(III) bromide (FeBr₃).
Major Products Formed
Nucleophilic Substitution: Aryllithium compounds.
Oxidation: Products like 4′-bromoacetophenone.
Electrophilic Aromatic Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene has several scientific research applications, including:
Medicine: Research into the pharmacological properties of bromobenzene derivatives.
Industry: Used in the production of various chemicals and materials due to its reactivity.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(2-bromo-1-(pentyloxy)ethyl)benzene involves its reactivity due to the presence of bromine atoms. In electrophilic aromatic substitution, the bromine atoms act as leaving groups, allowing the benzene ring to react with electrophiles. The formation of aryllithium intermediates in nucleophilic substitution reactions is another key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(pentyloxy)benzene: Similar structure but lacks the additional bromine atom on the ethyl group.
1-Bromo-4-ethylbenzene: Similar structure but lacks the pentyloxy group.
1-Bromo-4-ethynylbenzene: Contains an ethynyl group instead of a pentyloxy group.
Propriétés
Formule moléculaire |
C13H18Br2O |
|---|---|
Poids moléculaire |
350.09 g/mol |
Nom IUPAC |
1-bromo-4-(2-bromo-1-pentoxyethyl)benzene |
InChI |
InChI=1S/C13H18Br2O/c1-2-3-4-9-16-13(10-14)11-5-7-12(15)8-6-11/h5-8,13H,2-4,9-10H2,1H3 |
Clé InChI |
LZIVXVYIAZPVEM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(CBr)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine](/img/structure/B13616969.png)
![O-[3-(1-pyrrolidinyl)propyl]Hydroxylamine](/img/structure/B13616977.png)
![2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13616980.png)

![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)
